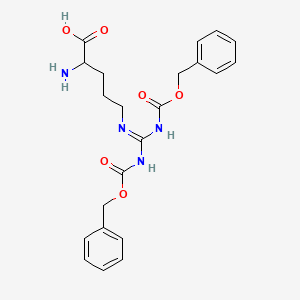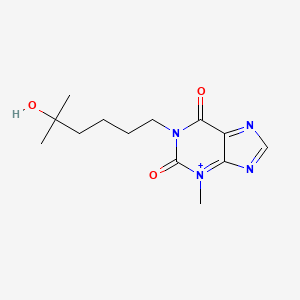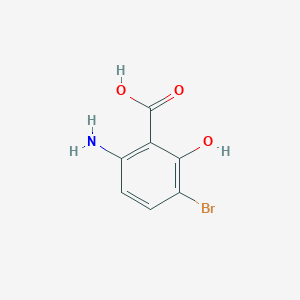
6-Amino-3-bromo-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring amino, bromo, and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzoic acid (salicylic acid) followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-2-hydroxybenzoic acid.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Amino-3-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and hydroxy groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the hydroxy group can yield quinones or other oxidized derivatives.
Reduction Products: Reduction of the amino group can lead to the formation of amines or other reduced species.
科学的研究の応用
6-Amino-3-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-3-bromo-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and hydroxy groups allows for various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
- 3-Amino-4-bromobenzoic acid
- 2-Amino-3-bromobenzoic acid
- 3-Amino-5-bromobenzoic acid
Uniqueness
6-Amino-3-bromo-2-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups ortho to each other allows for unique intramolecular interactions and potential chelation with metal ions, making it valuable in various applications.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
6-amino-3-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChIキー |
FEZGYFNRBLECMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)
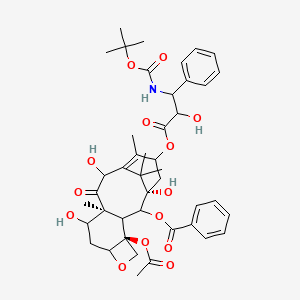
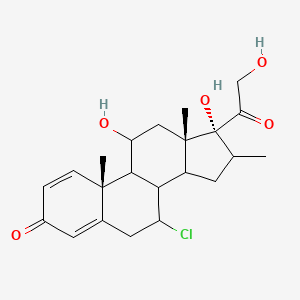
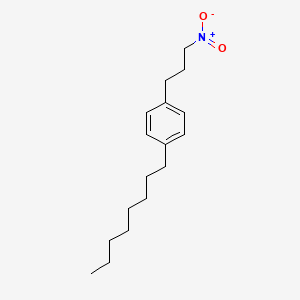
![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
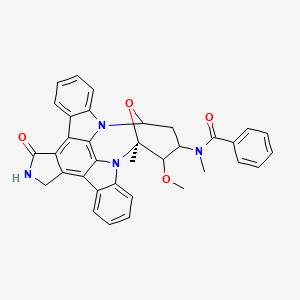
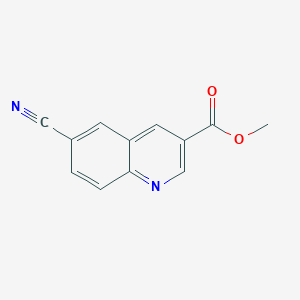
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
